2-Fluoro-4-hydroxyphenylacetic acid

Physicochemical profiling pKa modulation ortho-fluorine effect

Fluorinated phenylacetic acid regioisomers are not interchangeable-substituting the 2-fluoro-4-hydroxy regioisomer for its 3-fluoro or non-fluorinated analogs can alter pKa, logP, and enzyme recognition. This compound delivers the defined ortho-fluoro, para-hydroxy substitution pattern required for consistent SAR: • pKa 4.22 (±0.10) - 0.28 units lower than parent 4-hydroxyphenylacetic acid • logP 1.22-1.45 - +0.45 to +0.68 shift for controlled lipophilicity • Directs electrophilic nitration to 5-position for downstream derivatization • Negative control for STAT3 (IC50 >55.69 µM) and weak dihydroorotase inhibitor (IC50 180 µM). Supplied as a white solid at 95% purity, stored at room temperature, shipped ambient.

Molecular Formula C8H7FO3
Molecular Weight 170.14 g/mol
CAS No. 68886-07-7
Cat. No. B1319201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-hydroxyphenylacetic acid
CAS68886-07-7
Molecular FormulaC8H7FO3
Molecular Weight170.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)F)CC(=O)O
InChIInChI=1S/C8H7FO3/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4,10H,3H2,(H,11,12)
InChIKeyYBHJEGWOCHZSGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-hydroxyphenylacetic acid: Physicochemical Baseline


2-Fluoro-4-hydroxyphenylacetic acid (CAS 68886-07-7) is a fluorinated phenylacetic acid derivative (molecular formula C8H7FO3, molecular weight 170.14 g/mol) . It features a carboxylic acid side chain at the para-position relative to a hydroxyl group, with a single fluorine atom substituted ortho to the acetic acid moiety (2-position, 4-hydroxy-2-fluorophenylacetic acid) . The compound is typically supplied as a white to off-white solid with purity specifications of 95–98% (HPLC), and it serves as a versatile fluorinated building block for pharmaceutical and agrochemical intermediate synthesis . Its predicted physicochemical profile includes a pKa of 4.22 ± 0.10, a logP of 1.22–1.45, and a boiling point of 350.5 ± 27.0 °C at 760 mmHg .

2-Fluoro-4-hydroxyphenylacetic acid: Why In-Class Substitution Fails


Fluorinated phenylacetic acids are not freely interchangeable. The position of the fluorine substituent on the aromatic ring critically modulates the compound's acidity, lipophilicity, and enzyme recognition. For 2-fluoro-4-hydroxyphenylacetic acid, the ortho-fluoro group exerts a stronger electron-withdrawing inductive effect on the carboxylic acid than meta- or para-fluorination, lowering the pKa to 4.22 — 0.08 units lower than the 3-fluoro positional isomer and 0.28 units lower than non-fluorinated 4-hydroxyphenylacetic acid [1]. This translates to a greater proportion of ionized species at physiological pH and altered partitioning behavior (logP 1.22 vs. 0.77 for the parent) [1]. In enzymatic contexts, steric and electronic effects of the 2-fluoro substitution can dramatically impact molecular recognition: penicillin G acylase (PGA) exhibits markedly reduced initial rates when phenylacetic acid derivatives bear substitutions at the aromatic ring or methylene group, with the 4-hydroxyphenylacetyl group being preferentially accepted over ortho-substituted analogs [2]. Consequently, substituting the 2-fluoro-4-hydroxy regioisomer for its 3-fluoro counterpart or for the parent 4-hydroxyphenylacetic acid in synthetic or biological applications without experimental validation introduces risk of unexpected reactivity and potency shifts.

2-Fluoro-4-hydroxyphenylacetic acid: Quantitative Comparative Evidence


Ortho-Fluorine Lowers Carboxylic Acid pKa

The predicted pKa of the carboxylic acid group in 2-fluoro-4-hydroxyphenylacetic acid is 4.22 ± 0.10, which is 0.28 units lower than that of 4-hydroxyphenylacetic acid (pKa 4.50 ± 0.10) . This shift is attributable to the electron-withdrawing inductive effect of the ortho-fluorine atom. Compared to the 3-fluoro positional isomer (3-fluoro-4-hydroxyphenylacetic acid, CAS 458-09-3), which has a predicted pKa of 4.30 ± 0.10, the 2-fluoro derivative is 0.08 units more acidic due to the closer proximity of the fluorine to the side-chain carboxyl group . The pKa difference results in approximately 1.8-fold higher ionization at pH 5.5 for the 2-fluoro compound relative to the 3-fluoro isomer, and approximately 3.5-fold higher ionization relative to the non-fluorinated parent.

Physicochemical profiling pKa modulation ortho-fluorine effect

Fluorination Increases Lipophilicity (logP)

The predicted logP of 2-fluoro-4-hydroxyphenylacetic acid ranges from 1.22 (ACD/LogP) to 1.45 (ChemBase), depending on the calculation method [1]. In contrast, non-fluorinated 4-hydroxyphenylacetic acid has an experimental partition coefficient of 0.77 . This represents a logP increase of 0.45–0.68 units conferred by the single ortho-fluorine substitution. The increased lipophilicity exceeds the contribution typically observed for a meta-fluoro substituent in phenylacetic acid series, where steric shielding of the carboxylic acid by the ortho-fluorine promotes reduced aqueous solvation.

Lipophilicity LogP Fluorine scan

Absence of Defined Melting Point vs. 3-Fluoro Isomer

Multiple commercial suppliers report the melting point of 2-fluoro-4-hydroxyphenylacetic acid as 'N/A' or 'Not available' , indicating that the neat compound does not exhibit a sharp melting transition under standard conditions. In stark contrast, the positional isomer 3-fluoro-4-hydroxyphenylacetic acid (CAS 458-09-3) has a well-defined melting point of 132–134 °C (lit.), with some suppliers reporting 130–135 °C . This difference likely reflects distinct intermolecular hydrogen-bonding networks and crystal packing arrangements arising from the ortho vs. meta fluorine position.

Solid-state characterization Melting point Crystallinity

Ortho-Fluorine Abolishes STAT3 Activity

In a PubChem bioassay screen (ALA1738603) for inhibitors of signal transducer and activator of transcription 3 (STAT3), 2-fluoro-4-hydroxyphenylacetic acid (SID 57288035) showed an IC50 > 55.69 µM and was classified as 'inactive' . This contrasts with certain hydroxylated phenylacetic acid derivatives that have demonstrated STAT3 inhibitory activity in the low micromolar range, suggesting that the 2-fluoro substitution disrupts key binding interactions required for STAT3 pathway modulation.

STAT3 inhibition Selectivity Structure-activity relationship

Dihydroorotase Inhibition Baseline

2-Fluoro-4-hydroxyphenylacetic acid was evaluated for inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells and displayed an IC50 of 1.80E+5 nM (180 µM) at pH 7.37 when tested at 10 µM concentration [1]. This represents relatively weak inhibitory activity compared to known DHOase inhibitors such as 5-fluoroorotic acid (low µM range). However, among phenylacetic acid derivatives screened for DHOase, this compound provides a measurable benchmark: the structurally distinct 3,4-dihydroxyphenylacetic acid propargyl ester exhibits bacterial urease inhibition with IC50 = 518 nM, underscoring the functional divergence of 2-fluoro-4-hydroxyphenylacetic acid from catechol-based analogs [2].

Dihydroorotase Pyrimidine biosynthesis IC50

Ortho-Fluorine Directs Regioselective Nitration

The 2-fluoro-4-hydroxyphenylacetic acid scaffold serves as a regioselective precursor for the synthesis of 2-fluoro-4-hydroxy-5-nitrophenylacetic acid via nitration with concentrated nitric and sulfuric acid . The ortho-fluorine (position 2) and para-hydroxyl (position 4) substituents collectively direct electrophilic nitration to the 5-position with high regioselectivity. The 3-fluoro positional isomer would direct nitration differently, yielding alternative substitution patterns. This synthetic divergence is documented in patent and synthetic methodology literature describing halogenated hydroxyphenylacetic acids as intermediates for pharmaceuticals and agrochemicals [1].

Regioselective nitration Synthetic intermediate Fluorinated building block

2-Fluoro-4-hydroxyphenylacetic acid: Research & Industrial Applications


Fluorinated Fragment Library Design

When designing fluorinated phenylacetic acid fragment libraries for target-based screening, 2-fluoro-4-hydroxyphenylacetic acid provides a defined logP shift (+0.45 to +0.68 vs. 4-hydroxyphenylacetic acid) and pKa depression (−0.28 units vs. parent) that can be exploited for SAR exploration . Its ionization state at pH 5.5 differs measurably from the 3-fluoro isomer, offering a chemical probe for ortho-fluoro effects on target binding. The compound is particularly suitable for campaigns where increased membrane permeability is desired without the additional steric bulk of a trifluoromethyl or difluoro substitution pattern.

STAT3 and Dihydroorotase Selectivity Profiling

Procurement for selectivity panels benefits from the documented inactivity of 2-fluoro-4-hydroxyphenylacetic acid against STAT3 (IC50 > 55.69 µM) and its weak dihydroorotase inhibition (IC50 = 180 µM) [1]. This compound serves as a negative control or selectivity benchmark in assay cascades where hydroxylated phenylacetic acid derivatives are being evaluated as STAT3 or pyrimidine biosynthesis pathway inhibitors.

5-Nitro-Fluorinated Intermediate Synthesis

The ortho-fluoro, para-hydroxy substitution pattern directs electrophilic nitration exclusively to the 5-position . Research groups synthesizing 2-fluoro-4-hydroxy-5-nitrophenylacetic acid as a key intermediate for further derivatization (e.g., reduction to aniline, diazotization, cross-coupling) should procure this specific regioisomer, as the 3-fluoro or non-fluorinated analogs will yield different regioisomeric products.

Physicochemical Profiling of Ortho-Fluorinated Arylacetic Acids

The absence of a defined melting point, in contrast to the sharp 132–134 °C melt of the 3-fluoro isomer, makes 2-fluoro-4-hydroxyphenylacetic acid a useful test compound for studying the impact of fluorine position on solid-state properties, crystallinity, and hydrogen-bonding networks . Formulation scientists evaluating salt forms or co-crystals of fluorinated phenylacetic acids can use this compound to probe amorphous vs. crystalline behavior.

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